5-(1-(3-(dimethylamino)propyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
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Properties
IUPAC Name |
5-[1-[3-(dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-27(2)15-10-16-30-21-14-9-8-13-19(21)20(17-22(30)18-11-6-5-7-12-18)23-24(31)28(3)26(33)29(4)25(23)32/h5-7,11-12,17H,8-10,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPBTLTCSTOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCCN(C)C)C4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements of quinoline and pyrimidine derivatives. This structural complexity often correlates with diverse biological activities.
Molecular Formula
- C : 23
- H : 30
- N : 4
- O : 3
Structural Features
- Tetrahydroquinoline moiety
- Dimethylamino group
- Pyrimidine trione structure
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the tetrahydroquinoline structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It has been observed to interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : It has been shown to induce apoptosis in malignant cells through the activation of caspase pathways.
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to controls.
- Toxicity Profile : Studies indicate a favorable toxicity profile at therapeutic doses, with minimal side effects observed.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis mediated by mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results showed that pre-treatment with the compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
